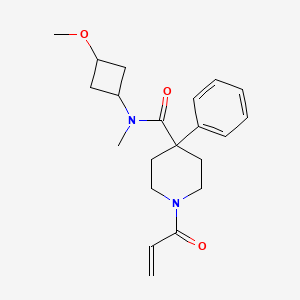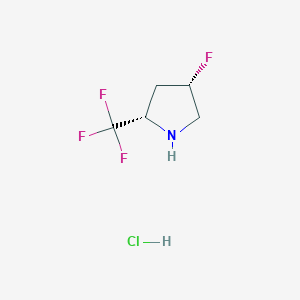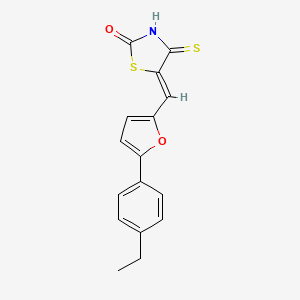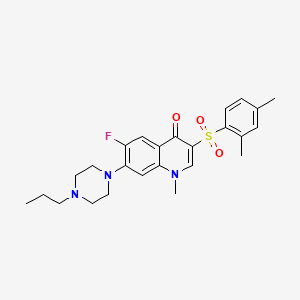![molecular formula C17H15BrN2O3 B2631802 5-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide CAS No. 898412-04-9](/img/structure/B2631802.png)
5-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide is an intricate organic compound known for its potential applications in various scientific research fields, including chemistry, biology, and medicine. The compound’s structure, encompassing multiple aromatic rings and functional groups, offers a platform for diverse chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 5-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide typically involves the coupling of a brominated furan carboxylic acid derivative with an amine precursor under controlled conditions. The reaction may require catalysts such as palladium or copper salts to facilitate the formation of the amide bond.
Reaction conditions often include solvent systems like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium carbonate to neutralize acidic byproducts.
Industrial Production Methods
For industrial-scale production, flow chemistry approaches are often employed to streamline the synthesis process, enhancing yield and purity. Automated reactors and real-time monitoring systems ensure consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
Oxidation: : The compound may undergo oxidative transformations, especially at the furan and pyridoquinoline moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions, particularly involving the bromine substituent, can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Palladium, copper salts
Major Products
Oxidation products: Hydroxylated and carboxylated derivatives
Reduction products: Debrominated analogs
Substitution products: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
5-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide finds applications in several scientific domains:
Chemistry: : The compound serves as a precursor for synthesizing more complex molecules, particularly in the development of heterocyclic compounds and pharmaceutical intermediates.
Biology: : It is employed in studying enzyme inhibition and receptor binding, aiding in the identification of novel therapeutic targets.
Medicine: : Potential therapeutic uses include antimicrobial and anticancer agents due to its ability to interact with biological macromolecules.
Industry: : Used in the synthesis of high-value chemicals and materials, including polymers and specialty chemicals.
作用機序
The compound exerts its effects through various mechanisms:
Molecular Targets: : It interacts with specific enzymes and receptors, altering their activity. For instance, it may inhibit certain kinases or proteases involved in disease pathways.
Pathways: : The exact pathways depend on the biological system being studied but generally involve the modulation of signal transduction cascades and metabolic processes.
類似化合物との比較
Similar compounds include other brominated furan derivatives and pyridoquinoline-based molecules:
5-bromo-N-(2-furyl)carboxamide: : Shares the brominated furan structure but lacks the pyridoquinoline moiety, leading to different reactivity and biological activity.
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide: : Similar structure but without the bromine atom, affecting its interaction with various reagents and targets.
This compound's unique structure and reactivity make it a valuable tool in scientific research, offering a broad range of applications and potential for innovation in multiple fields.
特性
IUPAC Name |
5-bromo-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c18-14-5-4-13(23-14)17(22)19-12-8-10-2-1-7-20-15(21)6-3-11(9-12)16(10)20/h4-5,8-9H,1-3,6-7H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYQNLFJPLUWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(O4)Br)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2631719.png)
![3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile](/img/structure/B2631720.png)
![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2631724.png)



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2631730.png)


![1-(3-chlorophenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2631733.png)
![N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)-3-methylbenzamide](/img/structure/B2631734.png)

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2631739.png)
![1-benzyl-N-isopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2631741.png)
